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Introduction

VAL-083 (dianhydrogalactitol) is a first-in-class, small-molecule, bi-functional DNA alkylating
agent that has demonstrated the ability to cross the blood-brain barrier, a critical attribute for
treating central nervous system (CNS) malignancies like glioblastoma (GBM).[1][2][3][4] Its
mechanism of action, which involves inducing interstrand DNA cross-links at the N7 position of
guanine, leads to DNA double-strand breaks and subsequent cell death.[2][3][5][6] Notably, the
cytotoxic activity of VAL-083 appears to be independent of the O6-methylguanine-DNA-
methyltransferase (MGMT) DNA repair enzyme, a common mechanism of resistance to
standard-of-care temozolomide in GBM patients.[1][4][6] This technical guide provides an in-
depth overview of the in vivo pharmacokinetics of VAL-083, compiling data from various clinical
studies, detailing experimental protocols, and visualizing key pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of VAL-083 observed in
human clinical trials. These studies demonstrate that VAL-083 exhibits dose-dependent linear
systemic exposure.[1][7]

Table 1: Plasma Pharmacokinetic Parameters of VAL-083
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Plasma

Average Cmax . Study Clinical Trial
Dose Level Terminal Half- . L
(ng/mL) . Population Identifier
life (hours)
Recurrent
20 mg/m2/day 266 1-2 _ NCT01478178[8]
Glioblastoma
Newly
Diagnosed
30 mg/m2/day - ~0.8 MGMT- NCT03050736[5]
Unmethylated
GBM
Recurrent
40 mg/m2/day 781 1-2 NCT01478178[1]

Glioblastoma

Table 2: Cerebrospinal Fluid (CSF) Penetration of VAL-083

. . . . Clinical Trial
Observation Time Point Study Population .
Identifier
CSF levels were at Newly Diagnosed
least as high as 2 hours post-infusion MGMT-Unmethylated NCT03050736[5][9]
plasma levels. GBM

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase 1 and 2 clinical
trials. The general methodologies employed in these studies are outlined below.

Phase 1/2 Study in Recurrent Glioblastoma
(NCT01478178)

o Study Design: This was an open-label, single-arm, dose-escalation (3+3 design) Phase 1/2
study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile
of VAL-083 in patients with recurrent malignant glioma.[1][10]
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Patient Population: Patients with recurrent GBM who had previously undergone surgery,
radiation, and failed both temozolomide and bevacizumab were enrolled.[1]

Dosing Regimen: VAL-083 was administered intravenously on days 1, 2, and 3 of a 21-day
cycle.[1] Dose escalation proceeded through cohorts ranging from 1.5 mg/m2/day to 50
mg/m2/day.[1] The MTD was confirmed at 40 mg/m2/day.[1]

Pharmacokinetic Sampling: Plasma samples were collected at various time points to
determine pharmacokinetic parameters.[10] In Cycle 1, sampling occurred at 0, 0.25, 0.5, 1,
2, 4, and 6 hours, and immediately prior to the Day 2 dosing.[10]

Analytical Method: While not explicitly detailed in the abstracts, modern and sensitive
bioanalytical methods such as LC-MS/MS were utilized to quantify VAL-083 concentrations
in plasma.[8]

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to estimate
parameters including Cmax, Tmax, AUC, elimination half-life, drug clearance, mean
residence time, and volume of distribution.[10]

Phase 2 Study in Newly Diagnosed MGMT-Unmethylated
Glioblastoma (NCT03050736)

Study Design: A Phase 2 study to evaluate the safety and tolerability of VAL-083
administered concurrently with radiation therapy.[5] The study included a dose-escalation
stage followed by an expansion phase.[5][11]

Patient Population: Newly diagnosed patients with MGMT-unmethylated GBM.[5][9]

Dosing Regimen: VAL-083 was administered at 20, 30, or 40 mg/m?/day for 3 days every 21
days, in combination with standard radiation therapy (2 Gy/day, 5 days/week for 6 weeks).[5]
[11] The dose for the expansion phase was 30 mg/m3/day.[5][11]

Pharmacokinetic Sampling: Pharmacokinetic assessments included the analysis of both
plasma and cerebrospinal fluid to determine drug levels.[9]

Pharmacokinetic Analysis: Pharmacokinetic parameters were computed using
noncompartmental analysis.[9] This included the calculation of AUC, total oral body
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clearance (CL/F), mean residence time (MRT), apparent volume of distribution (Vz), terminal
elimination rate constant (Az), and terminal elimination half-life (T1/2).[9]

Visualizations

VAL-083 Mechanism of Action and DNA Damage
Response

The following diagram illustrates the proposed mechanism of action of VAL-083, leading to
DNA damage and cell cycle arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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